Product packaging for Coleonol;Colforsin(Cat. No.:)

Coleonol;Colforsin

Cat. No.: B14798149
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-WXZLUXNRSA-N
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Description

Coleonol, commonly known as forskolin, is a diterpene compound extracted from the plant Coleus forskohlii. It is a potent activator of adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cellular signaling .

Colforsin retains forskolin’s ability to directly activate AC but with enhanced bioavailability. Historically, nomenclature errors caused confusion between colforsin and forskolin, particularly in public databases like Wikipedia, where colforsin was incorrectly mapped to forskolin’s CAS registry number (66575-29-9). Subsequent curation clarified that colforsin daropate is a distinct carboxylic ester derivative .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O7 B14798149 Coleonol;Colforsin

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

[(3R,4aR,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13?,15?,16?,17?,19-,20-,21+,22-/m0/s1

InChI Key

OHCQJHSOBUTRHG-WXZLUXNRSA-N

Isomeric SMILES

CC(=O)OC1C(C2[C@](C(CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Origin of Product

United States

Preparation Methods

Traditional Extraction Methods from Coleus forskohlii

Plant Material Preparation and Primary Extraction

The conventional production of coleonol relies on extraction from the root cork of Coleus forskohlii, a plant native to India and Southeast Asia. The roots are harvested, dried, and pulverized into a coarse powder to reduce moisture content and increase surface area for solvent interaction. A Soxhlet extraction apparatus is typically employed, using toluene as the primary solvent in a 1:4 ratio (raw material to solvent). This continuous percolation process ensures efficient dissolution of forskolin and related diterpenoids. Post-extraction, the toluene is concentrated under reduced pressure, and hexane is introduced to precipitate non-polar impurities. Repeated washing with hexane and water in a separating funnel yields a semi-pure extract, which is subsequently dried and milled into a free-flowing powder.

Challenges in Traditional Extraction

Despite its widespread use, this method faces limitations due to the low natural abundance of forskolin in C. forskohlii roots (0.013–0.728% of dry weight). Furthermore, the crude extract contains over 60 structurally related diterpenoids, necessitating resource-intensive purification steps to achieve pharmaceutical-grade forskolin. Variable climatic conditions, plant diseases, and the environmental impact of solvent-intensive processes further underscore the need for alternative production systems.

Table 1: Key Parameters in Traditional Extraction of Coleonol
Parameter Detail Source
Solvent Toluene (1:4 ratio to raw material)
Temperature 60°C (Soxhlet extraction)
Yield Range 0.013–0.728% of root dry weight
Purification Steps Hexane washing, drying, milling

Biotechnological Synthesis via Engineered Microbial Systems

Elucidation of the Forskolin Biosynthetic Pathway

Recent advances in synthetic biology have enabled the heterologous production of coleonol in microbial hosts. The biosynthetic pathway begins with geranylgeranyl diphosphate (GGPP), a universal diterpenoid precursor. In C. forskohlii, two diterpene synthases (CfTPS2 and CfTPS3) cyclize GGPP into 13R-manoyl oxide, the scaffold for forskolin. Five cytochrome P450 enzymes (CfCYP76AH8, CfCYP76AH11, CfCYP76AH15, CfCYP76AH16, and CfCYP76AH17) and two acetyltransferases (CfACT1-6 and CfACT1-8) subsequently functionalize this scaffold through oxidation and acetylation reactions.

Enzymatic Oxygenation and Acetylation
  • CYP76AH15 : Introduces a keto group at C-11.
  • CYP76AH11 : Hydroxylates C-1, C-6, and C-7 positions.
  • CYP76AH16 : Hydroxylates C-9.
  • ACT1-8 : Specifically acetylates the C-7 hydroxyl group of deacetylforskolin to yield forskolin.

Microbial Engineering for De Novo Production

The complete pathway was reconstituted in Saccharomyces cerevisiae by integrating genes encoding CfTPS2, CfTPS3, three P450s (CfCYP76AH15, CfCYP76AH11, CfCYP76AH16), and CfACT1-8. This engineered strain produced forskolin at titers of 40 mg/L directly from glucose, marking the first instance of microbial forskolin production at industrially relevant levels.

Table 2: Key Enzymes in the Biosynthetic Pathway of Coleonol
Enzyme Function Source
CfTPS2/3 Converts GGPP to 13R-manoyl oxide
CfCYP76AH15 C-11 keto group introduction
CfCYP76AH11 C-1, C-6, and C-7 hydroxylation
CfACT1-8 C-7 acetylation

Purification and Formulation Strategies

Solubility and Solution Preparation

Forskolin’s low water solubility necessitates the use of co-solvents such as ethanol or dimethyl sulfoxide (DMSO) for in vitro applications. A 10 mM stock solution can be prepared by dissolving 1 mg of forskolin in 0.2436 mL of ethanol or DMSO.

Chromatographic Purification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-HRMS) and solid-phase extraction (SPE) is employed to isolate forskolin from complex mixtures. Nuclear magnetic resonance (NMR) spectroscopy ensures structural verification, particularly for distinguishing forskolin from its analogs.

Comparative Analysis of Production Methods

Yield and Scalability

Traditional extraction remains limited by plant biomass availability and low diterpenoid content, whereas microbial synthesis offers scalability through fermentation. The 40 mg/L titer achieved in yeast, though promising, requires optimization to reach gram-per-liter levels for commercial viability.

Environmental and Economic Considerations

Biotechnological production reduces reliance on agricultural practices and hazardous solvents, aligning with green chemistry principles. However, the high cost of genetic engineering and downstream processing currently favors traditional methods for small-scale applications.

Chemical Reactions Analysis

Functional Group Reactivity

Forskolin’s structure contains hydroxyl, carbonyl, epoxide, and acetyloxy groups, enabling diverse reactions (Figure 1 ) :

Functional Group Reactivity Products/Outcomes
1α-OH Acylation (e.g., acetylation, benzoylation), alkylation (e.g., methyl ethers)Increased lipophilicity; modified bioactivity .
6β-OH Selective oxidation to ketoneFormation of 6-keto derivatives; altered cAMP modulation .
7β-Acetoxy Hydrolysis to 7β-OHEnhanced polarity; reduced adenylate cyclase activation .
Epoxide (C8-C13) Acid-catalyzed ring-openingFormation of diol intermediates; potential for further functionalization .
11-Keto Reduction to secondary alcoholLoss of cAMP-stimulating activity .
14,15-Double Bond Hydrogenation (H₂/Pd-C)Saturated analogs with retained or diminished activity .

Key Finding : The 11-keto and 7β-acetoxy groups are critical for adenylate cyclase activation. Modifications here often abolish biological activity .

Biosynthetic Pathway

Forskolin biosynthesis involves sequential enzymatic modifications of 13R-manoyl oxide (Figure 2 ) :

  • Cytochrome P450 Oxygenations

    • CfCYP76AH15: Introduces C-11 ketone.

    • CfCYP76AH11/16: Hydroxylate C-1, C-6, and C-9.

    • Triplet P450 system (CfCYP76AH15/11/16*): Produces deacetylforskolin (13b) via multi-step oxidation .

  • Acetylation

    • CfACT1-8: Transfers acetyl group to C-7 hydroxyl, forming 7β-acetoxy .

Key Enzymatic Data :

Enzyme Substrate Product Yield
CfCYP76AH1513R-manoyl oxide11-Keto intermediate85%
CfCYP76AH1111-Keto derivative1,6-Dihydroxy-11-keto42%
CfACT1-8DeacetylforskolinForskolin (C7 acetylation)90%

Synthetic Derivatives and Modifications

Derivatization studies have yielded analogs with enhanced potency or novel applications (Table 1 ) :

Derivative Modification Activity
Colforsin daropate C6-OH replaced with daropate10x higher cAMP stimulation; used in heart failure .
NKH477 C7-acetoxy → methyl carbamateProlonged bronchodilation .
FSK88 Epoxide ring-opening + diolRetains 70% cAMP activity; improved solubility .

Notable Reaction :

  • Photocyclization : Key step in total synthesis involves singlet oxygen-mediated Diels-Alder reaction to form the tetracyclic core .

Analytical Characterization

Advanced techniques have elucidated forskolin’s structural and reactive properties:

  • Collision Cross Section (CCS) :

    • [M+H]⁺: 187.23 Ų

    • [M+Na]⁺: 190.46 Ų .

  • XRD Analysis : Sulfur trioxide (SO₃) and trimer (S₃O₉) detected in root extracts, suggesting interaction with inorganic matrices .

Stability and Degradation

Forskolin degrades under acidic or oxidative conditions:

  • Acidic Hydrolysis : Cleavage of acetyloxy groups → deacetylforskolin .

  • Oxidation : C6-OH → ketone; epoxide ring-opening → diols .

Pharmacological Implications

While not a direct chemical reaction, forskolin’s cAMP-elevating activity stems from direct interaction with adenylate cyclase at Ser-1038 and Lys-923 residues, stabilizing its active conformation .

Scientific Research Applications

Colforsin, also known as Coleonol or Forskolin, is a labdane diterpene derived from the plant Coleus barbatus . It has a long history of use in traditional medicine to treat various ailments . In basic medical and biochemical research, colforsin is used as a model substance to increase cellular cAMP levels . It is commonly used in laboratory research to increase levels of cyclic AMP by stimulation of adenylate cyclase .

Scientific Research Applications

Forskolin is a cell-permeable and rapid activator of adenylate cyclase, making it a widely used tool for investigating the role of cAMP as a second messenger . As such, it has a broad range of potential therapeutic applications .

Mechanism of Action
Forskolin activates adenylate cyclase by directly interacting with the catalytic unit of the enzyme, leading to an increase in the intracellular concentration of cAMP . cAMP is an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals . It is required for cell communication and for the feedback control of hormones . Cyclic AMP acts by activating cAMP-sensitive pathways such as protein kinase A and EPAC1 .

Medical Applications
The Plectranthus barbatus plant, from which colforsin is derived, has been used in Chinese, African, and Brazilian folk medicine, as well as in Ayurvedic medicine, to treat heart and nervous diseases, and respiratory disorders . Colforsin has a vasodilatory effect and can lower blood pressure . It has been explored for the treatment of asthma, heart disease, thrombosis, and obesity .

Medical research has indicated that colforsin may be useful in treating allergies, respiratory problems, cardiovascular diseases, glaucoma, and psoriasis .

Specific applications and research findings include:

  • Anti-inflammatory Activity: Colforsin daropate hydrochloride has demonstrated potent anti-inflammatory activity .
  • Cardiovascular Effects: Colforsin daropate hydrochloride had potent inotropic and vasodilatory activity . It has been shown to have a relaxant effect on muscle strips of the porcine coronary artery .
  • Cancer Research: Forskolin has been investigated for enhancing the killing of multiple myeloma (MM) cell lines and primary MM cells when combined with therapeutic drugs . Forskolin potentiated the killing induced by melphalan, cyclophosphamide, doxorubicin, bortezomib, and dexamethasone .
  • Skin Protection: Colforsin can provide effective protection against the damaging effects of solar radiation . It can reduce DNA damage and the number of burned cells, protecting cells from apoptosis by regulating MET and HGF expression . It may also combat signs of skin fatigue and tired facial features and may be used for the treatment of psoriasis and eczema .

Other Applications

  • cAMP Level Increase: Colforsin is used to increase levels of cyclic AMP by stimulation of adenylate cyclase .
  • Protection Against Cell Death: Colforsin can protect cells from cell death, apoptosis, by regulating MET and HGF expression .

Table of Applications

ApplicationDescription
Increase cAMP levelsForskolin activates adenylate cyclase, increasing intracellular cAMP levels, which is crucial for cell signaling and various biological responses .
Treatment of various diseasesTraditionally used for heart and nervous diseases, respiratory disorders, allergies, glaucoma, and psoriasis .
Anti-inflammatory activityColforsin daropate hydrochloride exhibits potent anti-inflammatory effects .
Cardiovascular effectsFunctions as an inotropic and vasodilatory agent; relaxes muscle strips in coronary arteries .
Cancer researchEnhances the effectiveness of therapeutic drugs against multiple myeloma cells .
Skin protectionProtects against solar radiation, reduces DNA damage, and combats skin fatigue; used in treating psoriasis and eczema .
Smooth muscle relaxant activitiesForskolin possesses smooth muscle relaxant activities .
Activate pregnane X receptor (PXR) and FXRForskolin induces differentiation of various cell types and activates pregnane X receptor (PXR) and FXR .

Mechanism of Action

Coleonol exerts its effects by activating the enzyme adenylate cyclase, which increases intracellular levels of cAMP. cAMP acts as a second messenger, activating cAMP-sensitive pathways such as protein kinase A (PKA) and EPAC1. These pathways are involved in various physiological responses, including hormone regulation, cell communication, and feedback control of hormones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Peers: Dobutamine and Dopamine

Colforsin is often compared to catecholamine-based inotropes like dobutamine (a β1-adrenergic agonist) and dopamine (a precursor to norepinephrine). Key distinctions lie in their mechanisms of action and clinical efficacy under pathophysiological conditions:

Parameter Colforsin Dobutamine Dopamine
Mechanism Direct AC activation ↑ cAMP β1-adrenergic receptor agonism Dopaminergic/β1-adrenergic agonism
Solubility Water-soluble Water-soluble Water-soluble
Acidosis Tolerance Maintains efficacy (attenuated) Reduced efficacy Reduced efficacy
Effect on mPAP Minimal increase Significant increase Variable
  • Cardiovascular Effects: In canine models, colforsin increased cardiac output (CI) and reduced systemic vascular resistance (SVRI) comparably to dobutamine under normal conditions. However, in acute respiratory acidosis, both drugs showed attenuated effects, though colforsin’s direct AC activation bypassed β-receptor downregulation, preserving partial efficacy .
  • Pulmonary Hypertension : Colforsin’s minimal impact on mean pulmonary arterial pressure (mPAP) makes it preferable to dobutamine in pulmonary hypertension .

Structural Analogs: Forskolin and FD6

Colforsin’s structure-based analogs include its parent compound, forskolin, and derivatives like FD6 (6-[3-(dimethylamino)propionyl]-14–15-dihydroforskolin):

Parameter Colforsin Forskolin FD6
Solubility Water-soluble Poor water solubility Improved solubility
AC Isoform Selectivity Broad AC activation Broad AC activation AC5/AC6 selective
Clinical Use Intravenous inotropy Limited to research Preclinical studies
  • Therapeutic Utility: Colforsin’s solubility enables intravenous administration for acute heart failure, whereas forskolin is restricted to experimental settings .

cAMP Modulators: Cilostazol and Desacetylcolforsin

Other cAMP-elevating agents, such as cilostazol (a phosphodiesterase-3 inhibitor) and desacetylcolforsin (a forskolin analog), share functional similarities with colforsin:

Parameter Colforsin Cilostazol Desacetylcolforsin
Mechanism Direct AC activation PDE3 inhibition ↑ cAMP AC activation
Primary Use Heart failure, bronchospasm Intermittent claudication Research (cAMP modulation)
Anti-inflammatory Effects Reduces IL-1β, IL-6, IL-8 post-CPB Limited evidence Not reported
  • Anti-inflammatory Action : Colforsin reduces postoperative cytokines (e.g., IL-6) in cardiac surgery patients, highlighting multifunctional benefits .

Clinical Implications and Research Findings

  • Heart Failure: Colforsin improves hemodynamics in congestive heart failure via cAMP-mediated inotropy and vasodilation, with superior acidotic tolerance over dobutamine .
  • Bronchospasm : Its bronchodilatory effects, demonstrated in double-blind studies, position it as an alternative for β-agonist-resistant asthma .
  • Lysosomal Storage Disorders (LSDs) : Repurposing studies in Krabbe disease models show colforsin enhances lysosomal function and survival, suggesting therapeutic versatility .

Q & A

Q. What frameworks are recommended for critically evaluating contradictory findings in Coleonol/Colforsin studies?

  • FINER criteria : Assess if conflicting studies address Feasible, Interesting, Novel, Ethical, and Relevant questions .
  • Risk-of-bias tools : Apply SYRCLE’s RoB tool for animal studies to evaluate randomization, blinding, and outcome reporting .
  • Meta-regression : Pool data from multiple studies to identify moderators (e.g., dosage, model type) explaining heterogeneity .

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